molecular formula C14H20N6O B7140540 N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide

Cat. No.: B7140540
M. Wt: 288.35 g/mol
InChI Key: RZFADMBVPTUBLR-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a pyrazole ring substituted with dimethyl groups.

Properties

IUPAC Name

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-9-6-10(2)20(18-9)11(3)14(21)17-12-7-15-8-16-13(12)19(4)5/h6-8,11H,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFADMBVPTUBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2=CN=CN=C2N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a diketone.

    Coupling of the Pyrimidine and Pyrazole Rings: The final step involves coupling the pyrimidine and pyrazole rings through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine or pyrazole derivatives.

Scientific Research Applications

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)acetamide
  • N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)butanamide

Uniqueness

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3,5-dimethylpyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the pyrimidine and pyrazole rings, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

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